

Application Notes and Protocols for Sulfo-Cy5-PEG3-biotin Conjugation

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Compound of Interest

Compound Name: Sulfo-Cy5-PEG3-biotin

Cat. No.: B12380254

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Sulfo-Cy5-PEG3-biotin** for the fluorescent labeling and biotinylation of proteins and other biomolecules. This dual-functional molecule incorporates a bright, far-red Cyanine 5 (Cy5) fluorophore and a biotin moiety, connected by a polyethylene glycol (PEG) spacer. This combination enables sensitive fluorescent detection and robust affinity purification through the highly specific biotin-streptavidin interaction.

The Sulfo-Cy5 dye offers excellent photostability and its fluorescence is independent of pH between 4 and 10.[1][2] The PEG3 linker provides flexibility and reduces steric hindrance, ensuring efficient binding of the biotin to avidin, streptavidin, or neutravidin.[1][2][3][4] This reagent is highly water-soluble, simplifying conjugation procedures.[5]

Key Applications:

- **Fluorescence Imaging:** Ideal for labeling proteins, nucleic acids, and lipids for visualization in live-cell imaging and fixed cells.[2]
- **Western Blotting:** Acts as a sensitive fluorescent marker for the detection of biotinylated proteins, enhancing signal intensity.[2]

- Flow Cytometry: Enables cell staining for the analysis of cell surface or intracellular markers. [\[2\]](#)
- Protein-Protein Interaction Studies: Facilitates the labeling of one interacting partner for detection and quantification in binding assays. [\[2\]](#)
- Immunoassays and Histochemistry: Used for labeling primary and secondary antibodies for various detection methods. [\[1\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative data for **Sulfo-Cy5-PEG3-biotin**.

Property	Value	Reference
Excitation Maximum	646 nm	[1] [2] [5]
Emission Maximum	662 nm	[1] [2] [5]
Molar Extinction Coeff.	271,000 cm ⁻¹ M ⁻¹	[5]
Fluorescence Quantum Yield	0.28	[2] [5]
Molecular Weight	998.3 g/mol	[5]
Solubility	Water, DMF, DMSO	[2] [5]
Storage Conditions	-20°C in the dark, desiccated for 24 months. Can be transported at room temperature for up to 3 weeks.	[1] [2]

Experimental Protocols

Protocol 1: General Protein Conjugation with Sulfo-Cy5-PEG3-biotin

This protocol outlines the general procedure for conjugating **Sulfo-Cy5-PEG3-biotin** to a protein containing primary amines (e.g., lysine residues). The protocol is based on the reactivity of N-hydroxysuccinimide (NHS) esters with primary amines.

Materials:

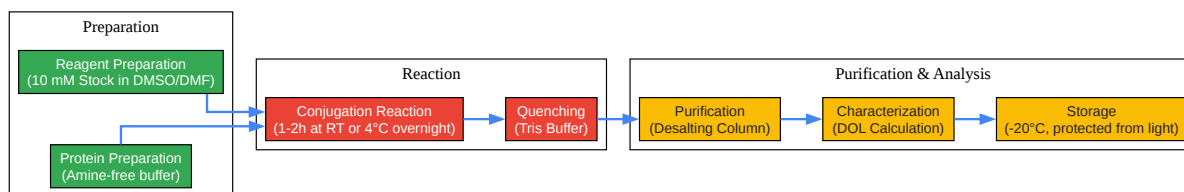
- Protein to be labeled (in an amine-free buffer, e.g., PBS, at pH 7.2-8.0)
- **Sulfo-Cy5-PEG3-biotin**
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M phosphate buffer, pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[\[6\]](#)
 - Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, perform a buffer exchange.
- Reagent Preparation:
 - Allow the vial of **Sulfo-Cy5-PEG3-biotin** to equilibrate to room temperature before opening.
 - Immediately before use, prepare a 10 mM stock solution of the biotin reagent in anhydrous DMF or DMSO. For example, dissolve 1 mg of the reagent in 100.17 μ L of solvent.
- Conjugation Reaction:
 - Calculate the required volume of the 10 mM biotin reagent stock solution to achieve the desired molar excess. A molar ratio of 10-20 moles of biotin reagent per mole of protein is a good starting point.

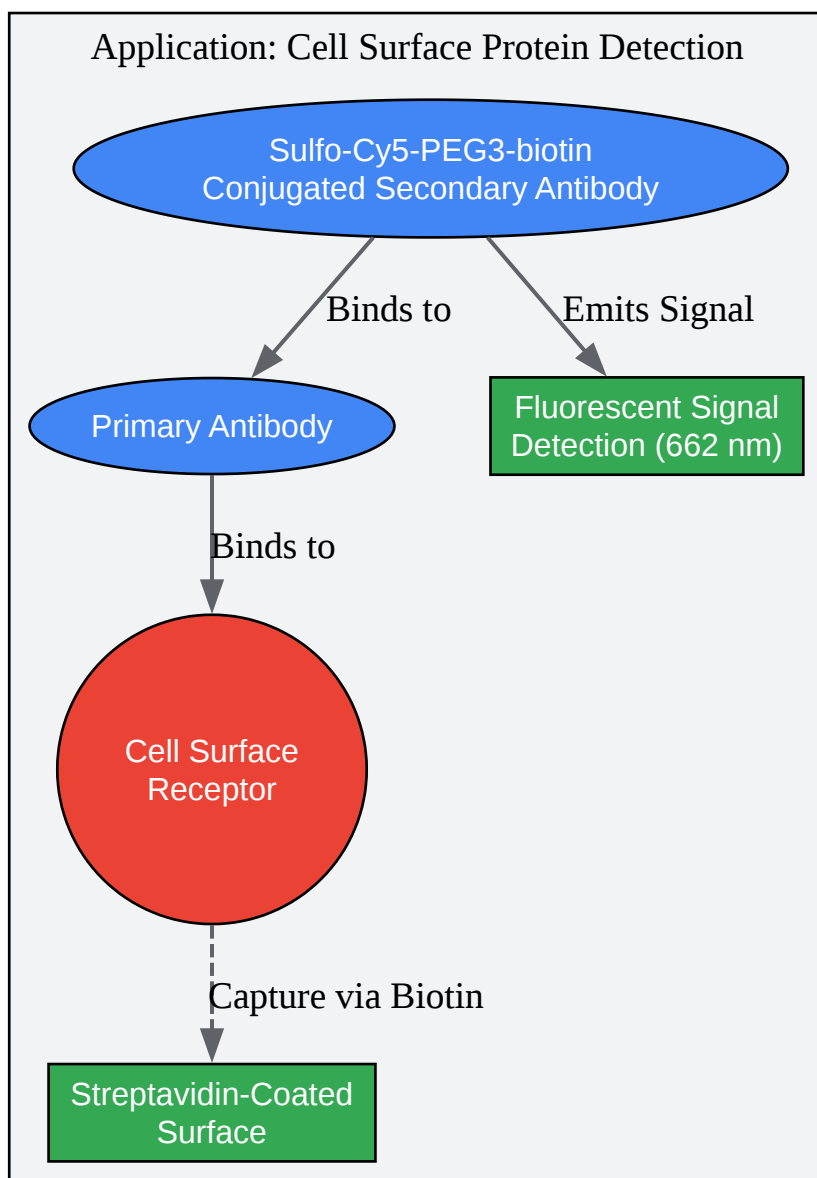
- Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
- Purification of the Conjugate:
 - Remove the excess, unreacted **Sulfo-Cy5-PEG3-biotin** and quenching reagent by passing the reaction mixture through a desalting column or using size-exclusion chromatography.[\[6\]](#)
 - Collect the fractions containing the labeled protein. The labeled protein will be visible due to the intense color of the Cy5 dye.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 646 nm (for the Cy5 dye).
 - Store the purified conjugate at 4°C or -20°C, protected from light.

Visualizations



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Caption: Experimental workflow for **Sulfo-Cy5-PEG3-biotin** conjugation.



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Caption: Detection of a cell surface protein using a **Sulfo-Cy5-PEG3-biotin** conjugated antibody.

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